3-O-Methyl Estrone Hydrazone

描述

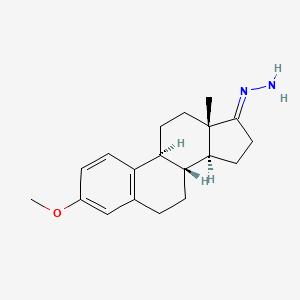

3-O-Methyl Estrone Hydrazone: is a derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a hydrazone group attached to the 3-O-methyl estrone structure.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Estrone Hydrazone typically involves the reaction of 3-O-Methyl Estrone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as distillation or large-scale chromatography may be employed .

化学反应分析

Types of Reactions: 3-O-Methyl Estrone Hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazone moiety

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions

Major Products Formed:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazones or other derivatives

科学研究应用

Chemistry: 3-O-Methyl Estrone Hydrazone is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. It is also studied for its potential catalytic properties in various chemical reactions .

Biology: In biological research, this compound is used to study the effects of hydrazone derivatives on cellular processes. It is also investigated for its potential as a biochemical probe to understand hormone-receptor interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-cancer agent. Research is ongoing to determine its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

作用机制

The mechanism of action of 3-O-Methyl Estrone Hydrazone involves its interaction with specific molecular targets, such as hormone receptors. The hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. The compound can also modulate various biochemical pathways, leading to its observed effects in biological systems .

相似化合物的比较

- Estrone Hydrazone

- 3-O-Methyl Estrone

- Estrone

- Estradiol Hydrazone

Comparison: 3-O-Methyl Estrone Hydrazone is unique due to the presence of both the 3-O-methyl group and the hydrazone moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-O-methyl group can influence the compound’s solubility and reactivity, while the hydrazone group can enhance its ability to form complexes with metal ions .

生物活性

3-O-Methyl Estrone Hydrazone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the addition of a hydrazone functional group at the 3-O position of the estrone structure. Its unique chemical properties have garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 298.423 g/mol. The compound's structure features an aromatic steroid framework typical of estrogenic compounds, modified by a hydrazone linkage which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 298.423 g/mol |

| Functional Groups | Hydrazone, methyl ether |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The hydrazone group facilitates binding to these receptors, potentially modulating various signaling pathways involved in cellular processes.

- Estrogen Receptor Interaction : Studies indicate that this compound exhibits estrogenic activity by binding to ERs, influencing gene expression related to cell proliferation and differentiation.

- Metal Ion Complexation : The hydrazone moiety can form stable complexes with metal ions, which may enhance its biological activity and stability in physiological conditions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, particularly against hormone-responsive cancers such as prostate cancer. In vitro assays have demonstrated cytotoxic effects on prostate cancer cell lines (PC-3, LNCaP, DU145), indicating its potential as an anticancer agent .

- Hormonal Activity : As a derivative of estrone, it retains estrogen-like properties which can influence reproductive health and other estrogen-mediated processes .

- Potential as a Biochemical Probe : The compound is explored for its utility in studying hormone-receptor interactions, providing insights into the mechanisms underlying hormone action in various biological systems.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Hydrazone linked to estrone | Estrogenic, anticancer potential | Unique modification at 3-O |

| Estrone | Natural estrogen | Estrogenic | Precursor for many derivatives |

| Estradiol | Hydroxyl groups at positions 17 and 3 | Stronger estrogenic activity | More potent than estrone |

| Other Steroid Hydrazones | Various steroid frameworks | Varies by structure | Specific biological targeting |

Case Studies

- Cytotoxicity Evaluation : A study synthesized various estrone derivatives, including this compound, and evaluated their cytotoxicity against prostate cancer cell lines. The results indicated significant cytotoxic effects for certain derivatives, suggesting a structure-activity relationship (SAR) where modifications influenced efficacy against cancer cells .

- Estrogen Receptor Binding Assays : Research involving dual-luciferase reporter assays demonstrated that specific derivatives exhibited selectivity towards different subtypes of α1-adrenergic receptors (ARs), further elucidating their potential therapeutic applications in targeting hormone-related diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-O-Methyl Estrone Hydrazone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of estrone derivatives with hydrazides. For example:

- Step 1 : Methylation of estrone to introduce the 3-O-methyl group, analogous to gallic acid methylation using dimethyl sulfate in basic conditions .

- Step 2 : Hydrazide formation via esterification (e.g., using Amberlyst-15 in methanol) or direct coupling (e.g., HATU/DIPEA in THF), yielding ~75–95% efficiency .

- Step 3 : Hydrazone formation by refluxing the hydrazide with aldehydes/ketones in ethanol. Optimization includes adjusting solvent polarity, temperature, and catalyst use to enhance yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include:

- A singlet at ~3.7–3.9 ppm for the 3-O-methyl group .

- Azomethine (–HC=N–) proton at 8.7–8.8 ppm and hydrazide –NH– at ~12.0 ppm .

- Rotational isomerism in aldehydes may split signals (e.g., estrone dialdehyde shows 4:1 isomer ratios) .

- IR : Peaks at 1644–1646 cm⁻¹ (amide C=O), 1615 cm⁻¹ (C=N), and 3427–3486 cm⁻¹ (N–H stretch) confirm functional groups .

- Mass Spectrometry : (M+H)+ peaks validate molecular weight .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor potential of this compound derivatives?

- Methodological Answer :

- Cell Lines : HepG2 (liver cancer) and HeLa (cervical cancer) are validated models. For example, estrone-17-hydrazone derivatives showed IC₅₀ values of 7.30–9.46 µM .

- Assays : MTT or SRB assays for cytotoxicity, combined with apoptosis markers (e.g., caspase-3 activation). Dose-response curves and selectivity indices (vs. normal cells) are critical .

- Mechanistic Studies : Molecular docking to estrogen receptors or tubulin targets, and metabolomic profiling (e.g., GC-MS for fatty acid levels in treated cells) .

Q. How do structural modifications of the hydrazone moiety influence bioactivity and receptor interactions?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, halogens) enhance anticancer activity by improving receptor binding. For example, 5-nitrothiophene derivatives showed enhanced cytotoxicity .

- Scaffold Hybridization : Conjugation with natural products (e.g., indole, chromone) improves pharmacokinetics. SAR studies on acyl/sulfonyl hydrazones reveal optimal linker lengths and steric effects .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA/CoMSIA) guide rational design by correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical challenges arise in characterizing hydrazone derivatives, and how can they be resolved?

- Methodological Answer :

- Isomerism : Rotational isomers (e.g., estrone dialdehyde derivatives) complicate NMR interpretation. Dynamic NMR or low-temperature studies can resolve split signals .

- Purity Issues : HPLC with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity. LC-MS/MS validates trace impurities .

- Crystallography : X-ray diffraction (e.g., PDB: 2QW1) resolves stereochemistry, though hydrazone flexibility may require co-crystallization with stabilizing ligands .

属性

IUPAC Name |

(E)-[(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXXAISJFSZAOS-FYRAELIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858038 | |

| Record name | (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105663-60-3 | |

| Record name | (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。